molecular formula C12H23NO B1598922 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol CAS No. 436099-69-3

4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol

Cat. No. B1598922
M. Wt: 197.32 g/mol
InChI Key: ZUCMDRAQTBQWBN-UHFFFAOYSA-N
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Description

4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol, also known as 4-CEBA, is a cyclic amine derivative of cyclohexanol and ethylamine. It is a colorless to light yellow liquid at room temperature and has a boiling point of 116.4°C. 4-CEBA has been used for a variety of applications, including as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the production of drugs and other compounds. In addition, 4-CEBA has been studied for its potential use as an anti-inflammatory agent.

Scientific Research Applications

Solvent Interactions and Solvation Effects

Research on the solvation effects and solvent interactions in binary mixtures has been detailed, showcasing the complex interplay between solute-solvent and solvent-solvent interactions. For instance, studies on the solvation of Brooker's merocyanine in binary solvent mixtures comprising formamides and hydroxylic solvents, including butan-1-ol, have been conducted to understand the synergistic effects observed in many binary mixtures. These studies provide insights into hydrogen bonding and solvophobic interactions contributing to solvent complexes' formation, which could be relevant for understanding the solvation behavior of compounds like 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol (Bevilaqua, Silva, & Machado, 2004).

Structural Analysis and Crystallography

The crystal structures of anticonvulsant enaminones and their hydrogen bonding have been determined, providing a foundation for the analysis of molecular structures that could be analogs or derivatives of 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol. Such studies are crucial for understanding the molecular geometry, electron distribution, and potential interaction sites within molecules, which are essential for drug design and materials science (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Catalytic Activity

Research into new synthetic routes and the catalytic activity of compounds offers insights into the development of novel materials and reactions. For example, the synthesis of new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines and their application in catalysis for cyclohexene oxidation reveal the potential for developing new catalysts based on the structural framework similar to 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol. Such studies contribute to the advancement of organic synthesis and catalytic processes, which are pivotal in pharmaceutical manufacturing and chemical engineering (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

properties

IUPAC Name

4-[2-(cyclohexen-1-yl)ethylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12/h6,13-14H,1-5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCMDRAQTBQWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389789
Record name 4-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol

CAS RN

436099-69-3
Record name 4-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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